molecular formula C17H14ClNO2S B11407306 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11407306
M. Wt: 331.8 g/mol
InChI Key: GVETZOVFWRBTCI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14ClNO2S

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNO2S/c18-14-7-5-13(6-8-14)11-19(12-15-3-1-9-21-15)17(20)16-4-2-10-22-16/h1-10H,11-12H2

InChI Key

GVETZOVFWRBTCI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a thiophene carboxamide derivative that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the IκB kinase (IKK-2) enzyme. This compound's biological activity is significant in the context of inflammatory diseases and cancer, where the NF-κB signaling pathway plays a crucial role.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 303.79 g/mol

The primary mechanism through which this compound exerts its biological effects is by inhibiting the IKK-2 enzyme, which is pivotal in the activation of the NF-κB transcription factor. NF-κB regulates the expression of various pro-inflammatory genes, including cytokines and chemokines, making it a target for anti-inflammatory therapies .

Anti-inflammatory Activity

Studies have shown that thiophene carboxamides, including this compound, exhibit significant anti-inflammatory properties. The inhibition of IKK-2 leads to reduced NF-κB activation, thereby decreasing the expression of inflammatory mediators. This effect has been demonstrated in various in vitro assays where compounds were tested for their ability to suppress cytokine production in activated immune cells .

Anticancer Activity

The potential anticancer activity of this compound is linked to its ability to modulate cell signaling pathways involved in tumorigenesis. By inhibiting NF-κB, it may induce apoptosis in cancer cells and inhibit their proliferation. Research indicates that compounds with similar structures have shown promise in preclinical models of cancer, suggesting that this compound could have similar effects .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound in various cellular models:

StudyCell LineConcentrationObserved Effect
HeLa10 µMInhibition of IL-6 production
RAW 264.75 µMDecreased TNF-alpha secretion
MCF720 µMInduction of apoptosis

These findings highlight the compound's potential as a therapeutic agent against inflammatory conditions and certain cancers.

Animal Models

In vivo studies using mouse models have further supported the efficacy of thiophene carboxamides in reducing inflammation and tumor growth. For instance, administration of similar compounds led to significant reductions in tumor size and weight in xenograft models, correlating with decreased NF-κB activity .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide exhibits significant anticancer properties.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related thiophene derivatives against several cancer cell lines, revealing that structural modifications significantly impacted their effectiveness. Compounds with electron-donating groups demonstrated enhanced activity .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its potential for further development as an anticancer drug .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

Case Studies

  • Antibacterial Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
  • Synergistic Effects : When combined with other antimicrobial agents, it showed enhanced efficacy, indicating potential for combination therapies against resistant strains .

Anti-inflammatory Applications

The compound's role as an anti-inflammatory agent is another area of interest.

Case Studies

  • Inflammatory Disease Models : In animal models of inflammatory diseases such as arthritis, treatment with this compound resulted in decreased inflammation and joint damage compared to untreated controls .
  • Cytokine Regulation : The compound was shown to reduce levels of pro-inflammatory cytokines in vitro, supporting its potential use in treating chronic inflammatory conditions .

Summary Table of Applications

Application AreaMechanismKey Findings
AnticancerInduces apoptosis; inhibits IKK-2Reduces tumor size in vivo; effective against multiple cancer cell lines
AntimicrobialDisrupts bacterial functionEffective against Staphylococcus aureus and E. coli; shows synergistic effects with other antibiotics
Anti-inflammatoryInhibits NF-kB pathwayReduces inflammation in animal models; lowers pro-inflammatory cytokine levels

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.